molecular formula C14H14N2O4 B2550929 (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1006359-57-4

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2550929
CAS No.: 1006359-57-4
M. Wt: 274.276
InChI Key: FRAOKGORUAANBO-SNAWJCMRSA-N
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Description

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a pyranone moiety, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable acrylate derivative under basic conditions to form the acrylate intermediate. This intermediate is then subjected to cyclization with a hydroxylated pyranone precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the pyrazole and pyranone rings is often associated with bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Researchers may explore its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring may bind to specific active sites, while the pyranone moiety could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-(1-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
  • (E)-3-(3-(1-phenyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Uniqueness

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

3-[(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-16-8-10(7-15-16)4-5-11(17)13-12(18)6-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOKGORUAANBO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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